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Compound of Interest

Compound Name: TYK2 ligand 1

Cat. No.: B12360333 Get Quote

The therapeutic targeting of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK)

family, has heralded a new era in the treatment of a spectrum of immune-mediated

inflammatory diseases. Unlike broader JAK inhibitors, which target the highly conserved

catalytic domain (JH1) leading to potential off-target effects, a new generation of TYK2

inhibitors achieves remarkable selectivity by binding to the allosteric pseudokinase (JH2)

domain.[1] This distinction is critical for researchers and drug development professionals, as

selectivity profiles directly impact both efficacy and safety. This guide provides a comparative

analysis of the cross-reactivity of prominent TYK2 inhibitors against other JAK family members,

supported by experimental data and detailed methodologies.

Comparative Selectivity of TYK2 Inhibitors
The table below summarizes the inhibitory potency (IC50) of various TYK2 inhibitors against

the four members of the JAK family. Lower IC50 values indicate higher potency. The selectivity

is often expressed as a ratio of IC50 values (e.g., IC50 for JAK1 / IC50 for TYK2), with a higher

ratio indicating greater selectivity for TYK2.
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Inhibitor
(Compan
y)

Target
Domain

TYK2
IC50 (nM)

JAK1
IC50 (nM)

JAK2
IC50 (nM)

JAK3
IC50 (nM)

Selectivit
y
Highlight
s

Deucravaci

tinib (BMS-

986165)

Allosteric

(JH2)

~0.2

(binding)
>10,000 >10,000 >10,000

>100-fold

greater

selectivity

for TYK2

vs JAK1/3

and >2000-

fold vs

JAK2 in

cellular

assays.[2]

NDI-

034858

(Nimbus

Therapeuti

cs)

Allosteric

(JH2)
8.4 - - -

Described

as a highly

selective

TYK2-JH2

inhibitor

with

picomolar

binding

affinity.[3]

[4]

VTX958

(Ventyx

Bioscience

s)

Allosteric

(JH2)
- - - -

Preclinical

data

suggests a

more

selective

profile for

TYK2

compared

to

deucravacit

inib.[5][6]
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Ropsacitini

b (PF-

06826647)

(Priovant/P

fizer)

Catalytic

(JH1)
17 383 74 -

Demonstra

tes

selectivity

for TYK2

over JAK1

and JAK2,

though it

binds to

the active

site.[7]

GLPG3667

(Galapago

s)

Catalytic

(JH1)
- - - -

Described

as a

selective

TYK2

kinase

domain

inhibitor

with more

pronounce

d IL-12

pathway

inhibition

compared

to

deucravacit

inib.[8][9]

Tofacitinib

(Pan-JAK

inhibitor)

Catalytic

(JH1)
- 112 20 1

Non-

selective,

with high

potency

against

JAK1,

JAK2, and

JAK3.[10]
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Upadacitini

b (JAK1-

selective

inhibitor)

Catalytic

(JH1)
- - - -

Designed

for greater

selectivity

for JAK1

over other

JAKs.[11]

Baricitinib

(JAK1/2

inhibitor)

Catalytic

(JH1)
- 5.9 5.7 -

Selective

for JAK1

and JAK2.

Note: IC50 values can vary depending on the assay conditions (e.g., biochemical vs. cellular).

Data for some investigational compounds are limited in the public domain and are denoted by

"-".

Key Experimental Protocols
The determination of inhibitor selectivity is paramount and relies on a variety of robust

experimental methodologies.

In Vitro Kinase Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of

purified kinase domains.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound

against isolated JAK family enzymes (TYK2, JAK1, JAK2, JAK3).

Methodology:

Purified recombinant human JAK kinase domains are incubated in a kinase buffer.

A specific peptide substrate and adenosine triphosphate (ATP) are added to the reaction

mixture.

The test inhibitor is added at various concentrations.

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is

often done using methods like ADP-Glo™, which measures the amount of ADP produced,

providing a luminescent readout that correlates with kinase activity.[12]

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Whole Blood Phospho-STAT Flow Cytometry Assay
This cell-based assay provides a more physiologically relevant measure of inhibitor activity by

assessing the downstream signaling events in primary human cells.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in specific

immune cell subsets within a whole blood sample.

Methodology:

Freshly collected human whole blood is pre-incubated with various concentrations of the

test inhibitor.

Specific cytokines are added to stimulate distinct JAK-STAT pathways. For example:

TYK2/JAK2: IL-12 or IL-23 to induce STAT4 or STAT3 phosphorylation.

JAK1/TYK2: Type I Interferon (IFN-α) to induce STAT1 phosphorylation.[13]

JAK1/JAK3: IL-2 or IL-15 to induce STAT5 phosphorylation.

JAK2/JAK2: Granulocyte-macrophage colony-stimulating factor (GM-CSF) to induce

STAT5 phosphorylation.

Following stimulation, red blood cells are lysed, and the remaining white blood cells are

fixed and permeabilized.

Cells are then stained with fluorescently labeled antibodies against specific cell surface

markers (e.g., CD3 for T cells, CD19 for B cells) and intracellular phosphorylated STAT

proteins (pSTATs).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/jak3-kinase-assay-protocol.pdf
https://www.learnabouttyk2.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The level of pSTAT in each cell population is quantified using flow cytometry.[11][14][15]

IC50 values are determined by analyzing the dose-dependent inhibition of STAT

phosphorylation.

Cytokine-Induced Reporter Gene Assay
This assay measures the transcriptional activity downstream of a specific cytokine signaling

pathway.

Objective: To quantify the inhibitory effect of a compound on the signaling cascade leading to

gene expression.

Methodology:

A cell line is engineered to express a specific cytokine receptor and a reporter gene (e.g.,

luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a

STAT-responsive promoter.[16][17]

These reporter cells are treated with varying concentrations of the inhibitor.

The relevant cytokine (e.g., IL-23, IFN-α) is then added to activate the signaling pathway.

After an incubation period, the cells are lysed, and the reporter protein activity is measured

using a luminometer or spectrophotometer.

The reduction in reporter gene expression in the presence of the inhibitor is used to

calculate the IC50 value.[18]

Visualizing the Landscape
To better understand the context of TYK2 inhibition, the following diagrams illustrate the

relevant signaling pathway and a typical experimental workflow.
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Caption: The TYK2-mediated JAK-STAT signaling pathway.
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Caption: Workflow for a whole blood phospho-STAT assay.
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In conclusion, the development of allosteric TYK2 inhibitors represents a significant

advancement in achieving kinase selectivity. By targeting the less conserved pseudokinase

domain, compounds like deucravacitinib and NDI-034858 demonstrate a superior selectivity

profile over traditional ATP-competitive JAK inhibitors. This targeted approach holds the

promise of maintaining or improving therapeutic efficacy while potentially mitigating the adverse

effects associated with broader JAK family inhibition. As more data on emerging TYK2

inhibitors becomes available, a continued focus on comparative selectivity profiling will be

crucial for guiding future research and clinical development in immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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